Eudragit L 30D

Übersicht

Beschreibung

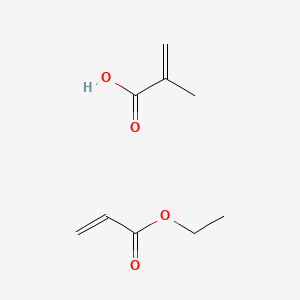

Eudragit L 30D is a polymer formed from the monomers 2-propenoic acid, 2-methyl- and ethyl 2-propenoate. This compound is known for its versatility and is used in various industrial applications. It is a white or almost white, free-flowing powder that is practically insoluble in water but freely soluble in anhydrous ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The polymerization of 2-propenoic acid, 2-methyl- with ethyl 2-propenoate typically involves a free radical polymerization process. This process can be initiated using peroxides or persulfates as initiators. The reaction conditions generally involve temperatures ranging from 60 to 80 degrees Celsius .

Industrial Production Methods

In industrial settings, the polymerization process is carried out in large reactors where the monomers are mixed with the initiators under controlled temperatures and pressures. The resulting polymer is then purified and dried to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Eudragit L 30D can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

Enteric Coating Applications

Eudragit L 30D is predominantly employed for enteric coating due to its ability to protect sensitive drugs from acidic environments. This property is crucial for drugs that require release in the intestinal tract rather than the stomach.

Case Study: Omeprazole Magnesium Pellets

A study formulated delayed-release pellets of omeprazole magnesium using this compound-55. The results indicated that the formulation achieved 100% drug release within 30 minutes at pH levels above 5, demonstrating effective enteric coating capabilities .

| Formulation | Drug Release (%) | pH Level |

|---|---|---|

| F8 | 100 | ≥5 |

| F6 | 69-72 | <5 |

Controlled Drug Release

This compound has been utilized in various formulations aimed at controlling the release profile of drugs over extended periods.

Case Study: Acetaminophen and Caffeine Matrix Tablets

Research on matrix tablets containing acetaminophen and caffeine showed that formulations using this compound provided prolonged drug release. The optimized formulation demonstrated a release of over 99% for both drugs over a 12-hour period, indicating its suitability for sustained-release applications .

| Formulation | Acetaminophen Release (%) | Caffeine Release (%) |

|---|---|---|

| EF1 | 99.81-100.91 | 99.85-100.65 |

| EF2 | 100.24-100.91 | 99.32-100.28 |

| EF3 | 86.81-95.73 | 98.09-100.77 |

Blends with Other Polymers

Blending this compound with other polymers can enhance its properties and expand its applications.

Case Study: Eudragit NE 30D Blends

A study explored blends of Eudragit NE 30D with this compound-55 to improve mechanical properties and control drug release rates. The results indicated that increasing the concentration of Eudragit NE improved miscibility and delayed drug release significantly, showcasing the versatility of this compound in combination therapies .

| Blend Ratio (NE: L) | Lag Time (hours) |

|---|---|

| 50:50 | 3.5 |

| 75:25 | 5 |

| 80:20 | 7 |

Smart Drug Delivery Systems

Recent advancements have seen this compound incorporated into smart drug delivery systems, including hydrogels and nanoparticles.

Case Study: Nanoparticle Formulations

Research has shown that Eudragit-based nanoparticles can be designed for targeted delivery to specific sites within the gastrointestinal tract, enhancing bioavailability and therapeutic efficacy .

Wirkmechanismus

The mechanism of action of 2-propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate involves its ability to form stable polymeric structures. These structures can interact with various molecular targets and pathways, depending on the specific application. For example, in drug delivery systems, the polymer can encapsulate drugs and release them in a controlled manner .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methacrylic acid ethyl acrylate polymer

- Ethyl acrylate-methacrylic acid copolymer

- Ethyl 2-propenoate, 2-methyl-2-propenoic acid polymer

Uniqueness

Eudragit L 30D is unique due to its specific combination of monomers, which provides it with distinct physical and chemical properties. Its versatility and wide range of applications make it a valuable compound in various fields .

Biologische Aktivität

Eudragit L 30D is a well-established anionic copolymer widely used in the pharmaceutical industry, particularly for enteric coating applications. It is a methacrylic acid-based polymer that is soluble at pH levels above 5.5, making it suitable for delivering drugs to specific areas of the gastrointestinal tract, such as the small intestine and colon. This property is particularly beneficial for drugs that are sensitive to gastric acid or require targeted release in the intestines.

This compound functions primarily as an enteric coating agent. At lower pH levels (pH < 5), the carboxyl groups in the polymer remain protonated and insoluble, thus preventing drug release in the acidic environment of the stomach. As the pH increases beyond 5.5, these groups ionize, allowing the polymer to dissolve and enabling the controlled release of the encapsulated drug in the intestinal environment .

Drug Release Profiles

Research has demonstrated that formulations containing this compound can effectively control drug release rates. For instance, a study on various formulations indicated that those coated with this compound showed significant differences in release profiles depending on the formulation's composition and coating thickness. Formulations with higher concentrations of this compound exhibited delayed drug release in acidic conditions, with up to 100% drug release achieved in neutral conditions within a specified time frame .

Table 1: Drug Release Characteristics of this compound Coated Formulations

| Formulation | Coating Level (%) | Drug Release at pH 1.2 (%) | Drug Release at pH 7.4 (%) |

|---|---|---|---|

| F1 | 15 | 0 | 58 |

| F2 | 20 | 12.8 | 70.5 |

| F3 | 30 | 18.5 | 84.3 |

| F4 | 40 | Negligible | >90 |

Efficacy in Vaccine Delivery

A notable study investigated the efficacy of an oral vaccine encapsulated with Eudragit L30D-55 against bacterial pathogens in rainbow trout. The results indicated that the encapsulation significantly enhanced vaccine stability and bioavailability, leading to improved immune responses compared to non-encapsulated formulations . This demonstrates not only the versatility of this compound in pharmaceutical applications but also its potential in veterinary medicine.

Colon-targeted Drug Delivery Systems

Another application of this compound is in developing colon-targeted drug delivery systems for anti-inflammatory drugs like budesonide. A formulation utilizing a blend of Eudragit NE30D and Eudragit L30D-55 was shown to effectively prevent drug release in gastric conditions while ensuring targeted delivery upon reaching the colon . This approach highlights how Eudragit polymers can be engineered for specific therapeutic outcomes.

Biocompatibility and Safety

This compound has been assessed for biocompatibility and safety in various studies, confirming its suitability for use in human and veterinary pharmaceuticals. The polymer's non-toxic nature and its ability to enhance drug stability contribute to its widespread adoption in enteric formulations .

Eigenschaften

IUPAC Name |

ethyl prop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRSXZBSIRSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-88-8 | |

| Record name | Ethyl acrylate-methacrylic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30905271 | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25212-88-8, 100218-76-6 | |

| Record name | Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025212888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Eudragit L 100-55?

A1: Eudragit L 100-55 is a copolymer of methacrylic acid and ethyl acrylate. It is an anionic copolymer with a ratio of free carboxyl groups to ester groups of approximately 1:1.

Q2: What is the significance of the anionic nature of Eudragit L 100-55?

A2: The anionic nature of Eudragit L 100-55, due to the presence of carboxyl groups, makes it soluble in media with a pH above 5.5. [] This pH-dependent solubility is crucial for its application in enteric coatings, preventing drug release in the acidic environment of the stomach and allowing release in the higher pH of the small intestine. [, , , ]

Q3: Does Eudragit L 100-55 interact with other excipients?

A3: Yes, Eudragit L 100-55 can interact with other excipients. For instance, it can form interpolyelectrolyte complexes with cationic polymers like chitosan, influencing drug release profiles. [, ] It can also interact with plasticizers like triethyl citrate, affecting its viscosity and film-forming properties. []

Q4: How does Eudragit L 100-55 contribute to drug stability?

A4: Eudragit L 100-55 can enhance the stability of drugs, particularly those prone to degradation in acidic environments. By acting as an enteric coating, it protects the drug from the acidic pH of the stomach. [, , ]

Q5: What are the advantages of using Eudragit L 100-55 in aqueous dispersions?

A5: Aqueous dispersions of Eudragit L 100-55 offer advantages over organic solvent-based systems, including: * Reduced environmental impact [] * Lower toxicity concerns [] * Enhanced safety during manufacturing []

Q6: How does the addition of plasticizers impact Eudragit L 100-55 films?

A6: Plasticizers, such as triethyl citrate, can significantly impact the properties of Eudragit L 100-55 films. Increasing plasticizer concentration: * Reduces melt viscosity, improving film formation [] * Increases surface free energy, potentially influencing drug release []

Q7: What is the role of Eudragit L 100-55 in controlled drug delivery?

A7: Eudragit L 100-55 plays a key role in controlled drug delivery by: * Acting as a rate-controlling polymer in matrix tablets [, ] * Providing pH-dependent release in enteric-coated formulations [, , ] * Enabling targeted drug delivery to the colon [, , ]

Q8: Can Eudragit L 100-55 be used to enhance the bioavailability of poorly soluble drugs?

A8: Yes, Eudragit L 100-55 has been investigated for its potential to improve the bioavailability of poorly water-soluble drugs. By forming solid dispersions, it can increase drug dissolution rate and potentially enhance absorption. [, , , ]

Q9: How does Eudragit L 100-55 contribute to taste masking?

A9: Due to its film-forming properties, Eudragit L 100-55 can effectively mask the unpleasant taste of certain drugs when incorporated into oral dosage forms. [, , ]

Q10: Are there alternatives to Eudragit L 100-55 in pharmaceutical formulations?

A10: While Eudragit L 100-55 offers numerous benefits, alternative polymers like HPMC (hydroxypropyl methylcellulose) or other Eudragit grades (e.g., Eudragit S 100, Eudragit RL 100) with different release characteristics are available. The choice depends on the desired drug release profile and the specific formulation requirements. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.